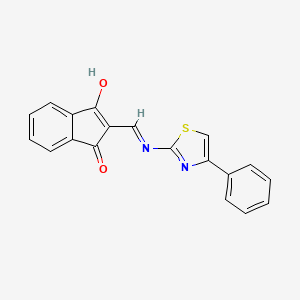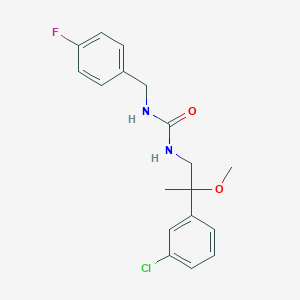![molecular formula C17H15N5O3 B2882722 5-[2-(6-oxopyridazin-1-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034530-45-3](/img/structure/B2882722.png)
5-[2-(6-oxopyridazin-1-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyridazinone moiety and a dipyridopyrimidinone core. These structural features make it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves multiple steps. The synthetic route typically starts with the preparation of the pyridazinone intermediate, followed by its acetylation and subsequent cyclization to form the dipyridopyrimidinone core. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product .
These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridazinone moiety can lead to the formation of pyridazine derivatives, while reduction can yield dihydropyridazinone compounds. Substitution reactions can introduce various functional groups into the molecule, further modifying its chemical properties .
Wissenschaftliche Forschungsanwendungen
2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
In biology and medicine, this compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Its ability to interact with specific molecular targets has led to studies on its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities .
In industry, 2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical stability .
Wirkmechanismus
The mechanism of action of 2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and modulating various biological pathways .
For example, in cancer research, this compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling and proliferation. By blocking these kinases, the compound can reduce the growth and spread of cancer cells . Similarly, its anti-inflammatory and antimicrobial activities are attributed to its ability to interfere with specific enzymes and receptors involved in these processes .
Vergleich Mit ähnlichen Verbindungen
2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can be compared with other similar compounds, such as pyridazinone derivatives and dipyridopyrimidinone analogs. These compounds share structural similarities but differ in their chemical properties and biological activities .
For instance, pyridazinone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. the incorporation of the dipyridopyrimidinone core in 2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one enhances its stability and specificity for certain molecular targets, making it a more potent and selective compound .
Similar compounds include:
- Pyridazinone derivatives
- Dipyridopyrimidinone analogs
- Thieno[2,3-d]pyrimidine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
Eigenschaften
IUPAC Name |
5-[2-(6-oxopyridazin-1-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15-5-3-7-18-22(15)11-16(24)20-9-6-13-12(10-20)17(25)21-8-2-1-4-14(21)19-13/h1-5,7-8H,6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFUHZLAULNHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
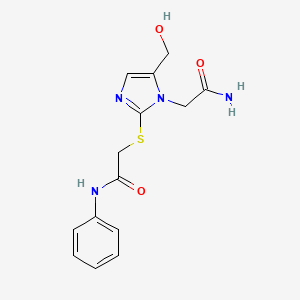

![methyl 5-(((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2882642.png)
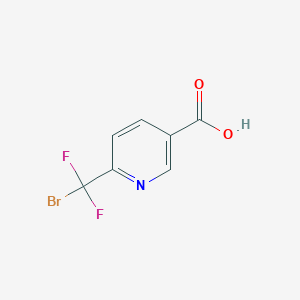
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-3-carboxamide](/img/structure/B2882645.png)
![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2882650.png)

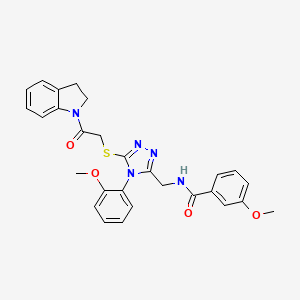

![1-{4-[8-(3-Methylbutyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl}piperidine-4-carboxamide](/img/structure/B2882656.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2882657.png)
